5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Description
5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C18H16ClN3O5S and its molecular weight is 421.85. The purity is usually 95%.
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Biological Activity
The compound 5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule that has garnered attention for its potential biological activities. The thiazole and pyrimidine moieties in its structure suggest a range of pharmacological properties, including antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant biological activities. The specific compound has shown promise in various studies:
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against pathogens such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values have been reported to be as low as 0.21 μM, indicating potent activity against these bacteria .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, certain thiazole derivatives have shown IC50 values less than those of standard chemotherapeutics like doxorubicin .
Antibacterial Activity
A study conducted on thiazole derivatives highlighted their effectiveness against E. coli and P. aeruginosa. The binding interactions were analyzed through molecular docking studies, revealing strong interactions with the active sites of DNA gyrase and MurD, which are critical targets for antibacterial agents .
Anticancer Potential
In another investigation focusing on thiazole-based compounds, significant cytotoxicity was observed against colon carcinoma cell lines (HCT-15). The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly enhanced cytotoxicity .
Data Tables
The mechanisms through which this compound exerts its biological effects involve:
- Inhibition of DNA Gyrase : By binding to DNA gyrase, the compound disrupts bacterial DNA replication processes.
- Cytotoxic Mechanisms in Cancer Cells : The interaction with cellular proteins via hydrophobic contacts and hydrogen bonding leads to apoptosis in cancer cells.
Properties
IUPAC Name |
5-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S/c1-21-15(23)12(16(24)22(2)18(21)25)6-10-4-5-13(14(7-10)26-3)27-9-11-8-20-17(19)28-11/h4-8H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXRBTOLGAUZIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CN=C(S3)Cl)OC)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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